![molecular formula C21H14BrN3O3 B2563220 N-[5-(4-溴苯基)-1,3,4-恶二唑-2-基]-4-苯氧基苯甲酰胺 CAS No. 897735-82-9](/img/structure/B2563220.png)
N-[5-(4-溴苯基)-1,3,4-恶二唑-2-基]-4-苯氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the oxadiazole ring and bromophenyl group in its structure contributes to its unique chemical properties and reactivity.
科学研究应用
Medicinal chemistry: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacterial and cancer cell lines.
Materials science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Agrochemicals: The compound’s biological activity suggests potential use as a pesticide or herbicide.
作用机制
Target of Action
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a compound that belongs to the class of organic compounds known as 1,3,4-oxadiazoles Many oxadiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Mode of Action
It is known that oxadiazole derivatives can interact with various biological targets due to the presence of two nitrogen atoms and one oxygen atom in their five-membered heterocyclic ring .
Biochemical Pathways
It is known that oxadiazole derivatives can affect various biochemical pathways due to their wide range of biological activities .
Result of Action
It is known that oxadiazole derivatives can have various effects at the molecular and cellular level due to their wide range of biological activities .
准备方法
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, the reaction of 4-bromobenzohydrazide with phenoxybenzoic acid in the presence of phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.
Coupling reaction: The oxadiazole intermediate is then coupled with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide.
Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The oxadiazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts.
相似化合物的比较
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can be compared with other oxadiazole derivatives, such as:
5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine: This compound has similar biological activities but differs in its chemical structure and reactivity.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Another oxadiazole derivative with potential antimicrobial and anticancer properties.
The uniqueness of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide lies in its specific combination of the oxadiazole ring and phenoxybenzamide moiety, which contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O3/c22-16-10-6-15(7-11-16)20-24-25-21(28-20)23-19(26)14-8-12-18(13-9-14)27-17-4-2-1-3-5-17/h1-13H,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIOKZKLTLEQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
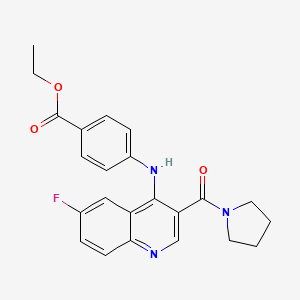
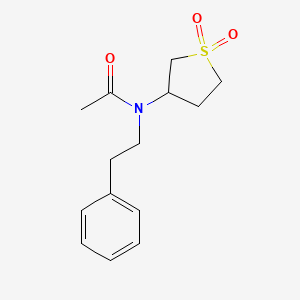
![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2563140.png)

![7-(benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B2563144.png)
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2563145.png)
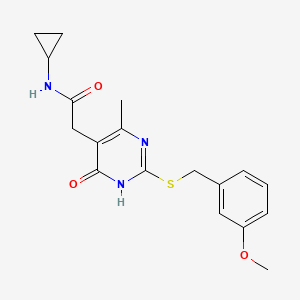
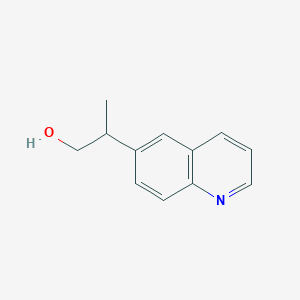
![1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2563149.png)
![5-methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B2563150.png)
![3-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2563152.png)
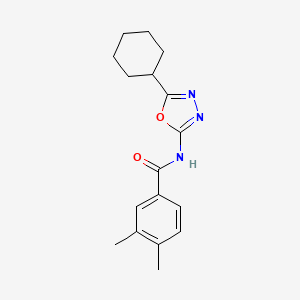

![Methyl bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2563156.png)
